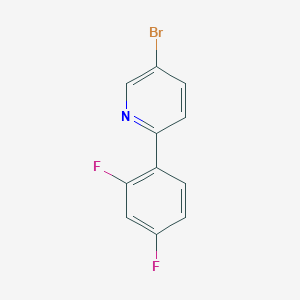
5-Bromo-2-(2,4-difluorophenyl)pyridine
Overview
Description
Synthesis Analysis
While there is no direct synthesis method available for “5-Bromo-2-(2,4-difluorophenyl)pyridine”, there are methods for synthesizing similar compounds. For instance, a method for synthesizing 5-Bromo-2, 4-dichloropyridine involves using 2-amino-4-thloropyridine as a starting raw material, obtaining a key intermediate through the bromination reaction, and then obtaining the 5-Bromo-2, 4-dichloropyridine through diazotization and chlorination .Scientific Research Applications
Synthesis Techniques and Chemical Analysis
5-Bromo-2-(2,4-difluorophenyl)pyridine has been a subject of interest in various synthesis techniques. A notable approach includes the Suzuki cross-coupling reaction. For instance, Ding Yuqiang (2011) synthesized 2-(2,4-Difluorophenyl)pyridine by Suzuki cross-coupling, achieving over 90% yield, demonstrating its effectiveness in creating complex molecules (Ding Yuqiang, 2011). Additionally, spectroscopic techniques like Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) have been used for characterizing similar compounds, offering insights into their molecular structure and behavior (H. Vural & M. Kara, 2017).
Quantum Mechanical Investigations
Density Functional Theory (DFT) studies play a crucial role in understanding the electronic and molecular properties of pyridine derivatives. Such studies aid in predicting reaction pathways and potential applications of these compounds, as seen in the work of Gulraiz Ahmad et al. (2017) on novel pyridine derivatives synthesized through Suzuki cross-coupling (Gulraiz Ahmad et al., 2017).
Biological Properties and Applications
The study of pyridine derivatives also extends to exploring their biological activities. For example, Ghiasuddin et al. (2018) synthesized novel pyridine derivatives and investigated their bioactive properties, including antimicrobial activities, highlighting the potential of these compounds in medical and pharmaceutical applications (Ghiasuddin et al., 2018).
Material Science and Corrosion Inhibition
In the realm of material science, pyridine derivatives have been evaluated for their corrosion inhibition properties. A. Saady et al. (2021) examined the performance of certain pyridine derivatives in preventing mild steel corrosion, indicating their utility in industrial applications (A. Saady et al., 2021).
properties
IUPAC Name |
5-bromo-2-(2,4-difluorophenyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrF2N/c12-7-1-4-11(15-6-7)9-3-2-8(13)5-10(9)14/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGLAAMSCAONZPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C2=NC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20726679 | |
| Record name | 5-Bromo-2-(2,4-difluorophenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20726679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(2,4-difluorophenyl)pyridine | |
CAS RN |
453530-70-6 | |
| Record name | 5-Bromo-2-(2,4-difluorophenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20726679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

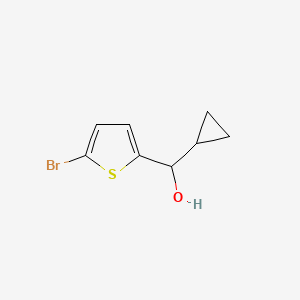
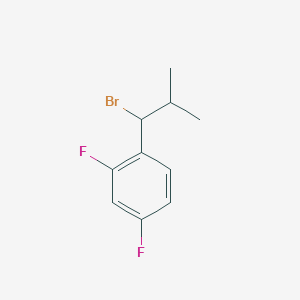
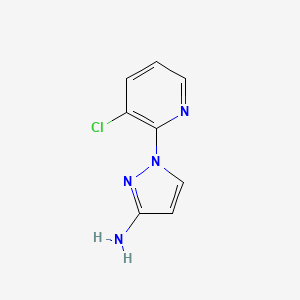
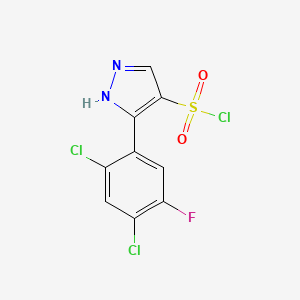



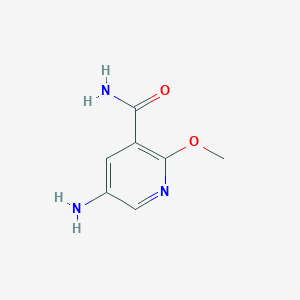



![tert-butyl N-{1-[(Z)-N'-hydroxycarbamimidoyl]-1-methylethyl}carbamate](/img/structure/B1526526.png)
![2-{3-[2-(Dimethylamino)ethoxy]phenyl}acetic acid](/img/structure/B1526527.png)
![2-cyano-N-[(3,4-difluorophenyl)methyl]acetamide](/img/structure/B1526528.png)